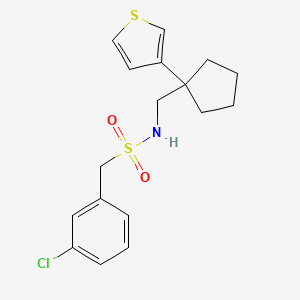

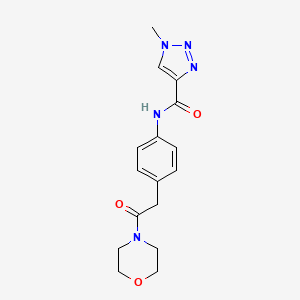

1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide, also known as CP-945,598, is a small molecule antagonist of the cannabinoid receptor CB1. It was initially developed as a potential treatment for obesity and related metabolic disorders. CP-945,598 has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Scientific Research Applications

Structural Characteristics and Chemical Reactivity

Methanesulfonamide derivatives exhibit specific conformational properties due to the positioning of the N—H bond relative to substituents on the benzene ring, impacting their biological activity potential. The conformation of the N—H bond varies across different derivatives, which may influence the molecule's interaction with biological receptors (Gowda, Foro, & Fuess, 2007).

The packing of molecules in the crystal structure of these compounds is often mediated through N—H⋯O hydrogen bonding, which could affect their solubility and stability (Gowda, Foro, & Fuess, 2007).

Applications in Materials Science

- Thiophene-based metal-organic frameworks (MOFs) utilizing methanesulfonamide derivatives have been explored for their luminescent properties and potential in sensing environmental contaminants. These frameworks show high selectivity and sensitivity towards specific pollutants such as Hg(II), Cu(II), and Cr(VI), demonstrating the application of sulfonamide derivatives in environmental monitoring and remediation (Zhao et al., 2017).

Organic Synthesis and Chemical Transformations

- Sulfonamide derivatives have been employed in the synthesis of complex organic structures, showcasing their utility in creating compounds with potential pharmacological activity. The reactivity of such derivatives under different conditions can lead to the formation of various functional groups, offering a versatile toolkit for synthetic chemists (Aizina, Levkovskaya, & Rozentsveig, 2012).

properties

IUPAC Name |

1-(3-chlorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO2S2/c18-16-5-3-4-14(10-16)12-23(20,21)19-13-17(7-1-2-8-17)15-6-9-22-11-15/h3-6,9-11,19H,1-2,7-8,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESBVYZEOAYSOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)

![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)

![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)

![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2402033.png)

![N-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402034.png)

![[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2402037.png)